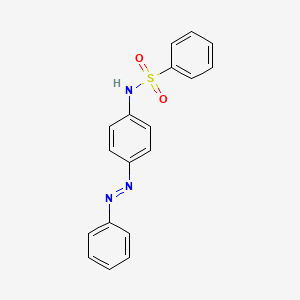

N-(4-phenyldiazenylphenyl)benzenesulfonamide

CAS No.: 102840-99-3

Cat. No.: VC4591327

Molecular Formula: C18H15N3O2S

Molecular Weight: 337.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102840-99-3 |

|---|---|

| Molecular Formula | C18H15N3O2S |

| Molecular Weight | 337.4 |

| IUPAC Name | N-(4-phenyldiazenylphenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H |

| Standard InChI Key | JGHSIHWEEQODNJ-FMQUCBEESA-N |

| SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Introduction

N-(4-phenyldiazenylphenyl)benzenesulfonamide is a sulfonamide derivative that incorporates a diazenyl group attached to a phenyl moiety. This compound is of interest due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. The diazenyl group, also known as an azo group, is a common feature in many organic compounds and is known for its stability and versatility in chemical reactions.

Synthesis and Preparation

The synthesis of N-(4-phenyldiazenylphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with diazotized aniline derivatives. This process involves the formation of a diazonium salt, which is then coupled with the appropriate aniline derivative to form the desired azo compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Biological and Chemical Applications

While specific biological applications of N-(4-phenyldiazenylphenyl)benzenesulfonamide are not well-documented, sulfonamide derivatives in general have been explored for their potential in pharmaceuticals. For example, some sulfonamides are used as antibacterial agents or as part of drug development for diseases such as cancer and neurological disorders . The presence of the diazenyl group could potentially offer unique properties for interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume